

Epoxyazadiradione: A Technical Guide to its Chemistry, Biology, and Relationship with Limonoids

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyazadiradione, a prominent limonoid derived from the neem tree (Azadirachta indica), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of **epoxyazadiradione**, detailing its chemical properties, natural origin, and its biosynthetic relationship with other limonoids. A comprehensive overview of its pharmacological effects, including anticancer, anti-inflammatory, and insecticidal properties, is presented, supported by quantitative data from various studies. Detailed experimental protocols for the isolation, purification, and biological evaluation of **epoxyazadiradione** are provided to facilitate further research. Furthermore, this guide visualizes the intricate biosynthetic pathway of **epoxyazadiradione** and its modulation of key signaling pathways, such as PI3K/Akt and NF-κB, through meticulously crafted diagrams. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Epoxyazadiradione and Limonoids

Epoxyazadiradione is a tetranortriterpenoid belonging to the limonoid class of secondary metabolites.[1][2] Limonoids are highly oxygenated and structurally complex natural products predominantly found in plants of the Meliaceae (mahogany) and Rutaceae (citrus) families.[3]



The neem tree, Azadirachta indica, is a particularly rich source of a diverse array of limonoids, with **epoxyazadiradione** being one of the significant constituents of its seeds and fruits.[1]

Functionally, **epoxyazadiradione** is an azadiradione derivative characterized by an epoxy group at the C-14 and C-15 positions.[1] This structural feature, along with other modifications to the core limonoid skeleton, contributes to its wide spectrum of biological activities. This guide will delve into the chemical intricacies of **epoxyazadiradione**, its biosynthetic origins, and its multifaceted pharmacological potential.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **epoxyazadiradione** is fundamental for its extraction, purification, and formulation in various research and development applications.

Property	Value	Reference
Molecular Formula	C28H34O6	[1]
Molecular Weight	466.57 g/mol	[1]
CAS Number	18385-59-6	[1]
Appearance	Crystalline solid	
Solubility	Soluble in organic solvents like methanol, ethanol, and DMSO	
Chemical Class	Limonoid, Pentacyclic Triterpenoid	[1]

Biosynthesis of Epoxyazadiradione and its Relation to Other Limonoids

The biosynthesis of limonoids is a complex process that begins with the cyclization of 2,3-oxidosqualene, a derivative of the mevalonate (MVA) pathway. This initial step is catalyzed by the enzyme oxidosqualene cyclase, leading to the formation of a triterpene scaffold, typically tirucallol. A series of subsequent enzymatic modifications, including oxidation, rearrangement,



and cleavage of four carbon atoms from the side chain, results in the formation of the characteristic furan ring and the basic C26 limonoid skeleton.

Epoxyazadiradione is biosynthetically derived from azadiradione through an epoxidation reaction. The pathway illustrates the intricate relationship between various limonoids, where a common precursor undergoes a cascade of enzymatic reactions to generate a diverse array of structurally related compounds.



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Caption: Biosynthetic pathway of **epoxyazadiradione** from the mevalonate pathway.

Biological Activities and Quantitative Data

Epoxyazadiradione exhibits a remarkable range of biological activities, making it a subject of intense research for its potential therapeutic and agricultural applications.

Anticancer Activity

Epoxyazadiradione has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.



Cell Line	Assay	IC50 / GI50 (μM)	Reference
HeLa (Cervical Cancer)	MTT	GI50: 7.5 ± 0.0092	[2]
N1E-115 (Neuroblastoma)	Cytotoxicity	IC50: ~27	
143B.TK- (Osteosarcoma)	Cytotoxicity	IC50: ~27	_
Sf9 (Insect)	Cytotoxicity	IC50: ~27	

Anti-inflammatory Activity

Epoxyazadiradione possesses potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways.

Target	Assay	IC50 (μM)	Reference
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity	Tautomerase Inhibition	6.4	[1]

Insecticidal Activity

As a key component of neem extracts, **epoxyazadiradione** contributes to the well-documented insecticidal properties of the plant. It acts as an antifeedant and growth regulator against a variety of insect pests.

Signaling Pathways Modulated by Epoxyazadiradione

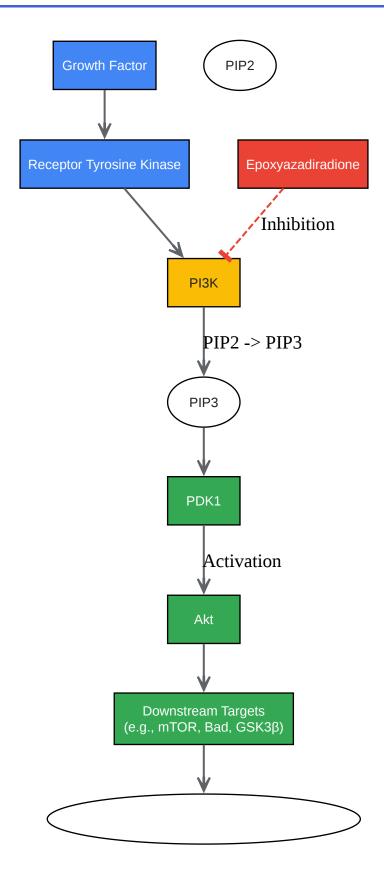
The biological effects of **epoxyazadiradione** are mediated through its interaction with and modulation of key intracellular signaling pathways.



Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. **Epoxyazadiradione** has been shown to inhibit the PI3K/Akt pathway, leading to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.





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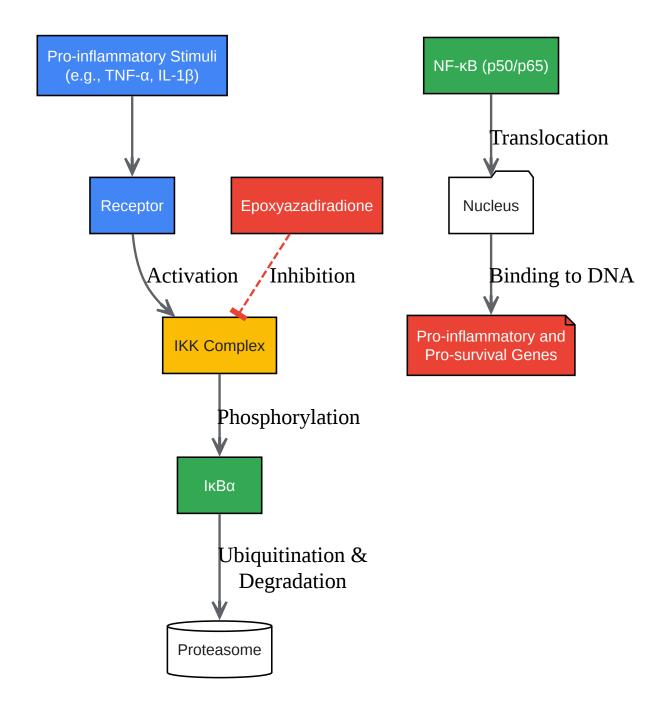
Caption: Inhibition of the PI3K/Akt signaling pathway by **epoxyazadiradione**.



Inhibition of the NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is associated with chronic inflammation and various cancers. **Epoxyazadiradione** has been demonstrated to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[2]





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Caption: Inhibition of the NF-kB signaling pathway by **epoxyazadiradione**.



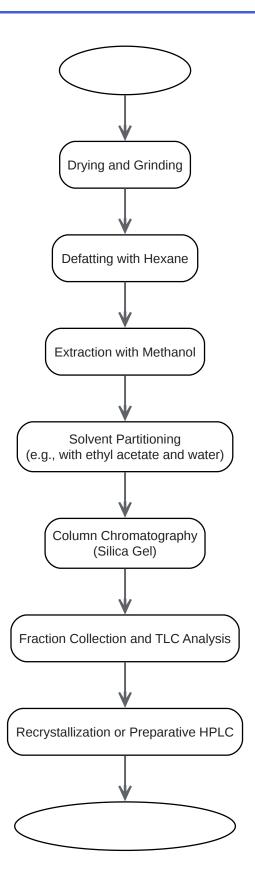
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Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of **epoxyazadiradione**.

Isolation and Purification of Epoxyazadiradione from Azadirachta indica Seeds





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Caption: General workflow for the isolation and purification of **epoxyazadiradione**.



Materials:

- Dried neem (Azadirachta indica) seeds
- Hexane
- Methanol
- · Ethyl acetate
- · Distilled water
- Silica gel (for column chromatography)
- TLC plates
- Rotary evaporator
- Chromatography columns

- Preparation of Plant Material: Thoroughly dried neem seeds are ground into a fine powder.
- Defatting: The powdered seeds are subjected to Soxhlet extraction with hexane to remove the fatty oils. The defatted seed cake is then air-dried.
- Extraction: The defatted material is extracted with methanol at room temperature with constant stirring. The extraction process is repeated multiple times to ensure maximum yield.
- Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator. The resulting crude extract is then suspended in water and partitioned successively with ethyl acetate.
- Column Chromatography: The ethyl acetate fraction is concentrated and subjected to column chromatography over silica gel. The column is eluted with a gradient of hexane and ethyl acetate.



- Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing a spot corresponding to epoxyazadiradione are pooled.
- Final Purification: The pooled fractions are further purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure epoxyazadiradione. The purity is confirmed by spectroscopic methods (NMR, MS).

MTT Assay for Cytotoxicity

Materials:

- · Cancer cell line of interest
- Complete cell culture medium
- **Epoxyazadiradione** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (for dissolving formazan crystals)
- · 96-well plates
- Microplate reader

- Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well
 and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of epoxyazadiradione. A vehicle control (DMSO) is also included.
- Incubation: The plate is incubated for the desired period (e.g., 24, 48, or 72 hours).



- MTT Addition: After the incubation period, 20 μL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium containing MTT is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Wound Healing (Scratch) Assay for Cell Migration

Materials:

- Confluent monolayer of cells in a 6-well plate
- Sterile 200 μL pipette tip
- · Complete cell culture medium
- Epoxyazadiradione
- Microscope with a camera

- Create the Wound: A sterile pipette tip is used to create a straight scratch or "wound" in the confluent cell monolayer.
- Wash and Treat: The cells are gently washed with PBS to remove any detached cells, and then fresh medium containing the desired concentration of epoxyazadiradione or vehicle control is added.
- Image Acquisition: Images of the scratch are taken at time 0 and at regular intervals (e.g., every 12 or 24 hours).



 Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to assess cell migration.

NF-kB Nuclear Translocation Assay

Materials:

- Cells cultured on coverslips
- Epoxyazadiradione
- TNF-α (or other NF-κB inducer)
- Fixation and permeabilization buffers
- Primary antibody against NF-kB p65 subunit
- Fluorescently labeled secondary antibody
- DAPI (for nuclear staining)
- Fluorescence microscope

- Cell Treatment: Cells are pre-treated with epoxyazadiradione for a specific duration, followed by stimulation with TNF-α to induce NF-κB activation.
- Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
- Immunostaining: Cells are incubated with the primary antibody against NF-kB p65, followed by incubation with the fluorescently labeled secondary antibody.
- Nuclear Staining: The nuclei are counterstained with DAPI.
- Imaging and Analysis: The coverslips are mounted on slides and visualized using a fluorescence microscope. The translocation of the p65 subunit from the cytoplasm to the nucleus is quantified.



Conclusion

Epoxyazadiradione stands out as a highly promising natural product with a wide array of pharmacological activities. Its intricate chemical structure, derived from the complex biosynthetic machinery of the neem tree, endows it with the ability to modulate multiple key signaling pathways implicated in cancer and inflammation. This technical guide has provided a comprehensive overview of the current knowledge on **epoxyazadiradione**, from its chemical properties and biosynthetic origins to its biological effects and underlying mechanisms of action. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic potential of this remarkable limonoid. Continued investigation into the structure-activity relationships of **epoxyazadiradione** and its derivatives may pave the way for the development of novel and effective therapeutic agents for a range of human diseases.

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